molecular formula C15H16ClN3O2 B1383129 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1909316-93-3

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1383129
CAS No.: 1909316-93-3
M. Wt: 305.76 g/mol
InChI Key: JMPXGHVZNQTVLE-UHFFFAOYSA-N
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Description

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 1909316-93-3) is a heterocyclic compound featuring a benzofuran-oxadiazole-piperidine scaffold. The molecular formula of its free base is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol. As a hydrochloride salt, it gains improved aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXGHVZNQTVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride/Coupling Reagents Approach

  • The key cyclization step involves the reaction between an amidoxime and an acyl chloride or activated carboxylic acid derivative.
  • Amidoximes are typically synthesized from corresponding nitriles by reaction with hydroxylamine hydrochloride.
  • The cyclization to form the 1,2,4-oxadiazole ring is promoted by reagents such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in solvents like dioxane or acetonitrile.
  • Reaction conditions generally involve stirring at room temperature followed by refluxing for several hours (e.g., 2 hours at room temperature then 7 hours reflux) under nitrogen atmosphere to ensure completion.
  • Bases such as triethylamine, diisopropylethylamine, or pyridine are used to scavenge HCl and promote the reaction.
  • The temperature range is typically 80°C to 150°C, with reaction times varying from 2 to 18 hours depending on substrate reactivity.

Microwave-Assisted Cyclization

  • Recent advances include microwave irradiation (MWI) to accelerate the cyclization process.
  • MWI reduces reaction times drastically (minutes to an hour) and improves yields.
  • Catalysts such as NH4F/Al2O3 or K2CO3 are used in conjunction with microwave heating.
  • This method is environmentally favorable due to reduced solvent use and energy consumption.

Incorporation of the Benzofuran Moiety

  • The benzofuran substituent is introduced via the corresponding benzofuran-2-yl carboxylic acid or its derivatives.
  • Typical procedure involves coupling the benzofuran acid with the amidoxime or oxadiazole intermediate using carbodiimide coupling reagents (e.g., EDCI) to form the benzofuran-oxadiazole linkage.
  • The benzofuran derivative itself can be prepared by known methods such as esterification and cyclization of benzofuran precursors, followed by functional group transformations to yield the acid or acyl chloride.

Attachment of Piperidine and Formation of Hydrochloride Salt

  • The piperidine moiety is introduced by reaction of the oxadiazole-benzofuran intermediate with piperidine derivatives.
  • For example, 1-Boc-piperidine-3-carboxylic acid can be used as a starting material, which is then converted into the desired piperidine intermediate through amide bond formation or nucleophilic substitution.
  • The coupling reaction is typically performed in solvents like tetrahydrofuran or dichloromethane with bases such as triethylamine or diisopropylethylamine.
  • After coupling, protecting groups such as Boc are removed using standard acidic conditions.
  • The final product is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution, facilitating purification and improving stability.

Purification and Characterization

  • The crude product is isolated by extraction and purified by flash chromatography on silica gel using solvent systems such as dichloromethane/methanol mixtures.
  • Further purification may involve crystallization.
  • Characterization is conducted by LCMS, NMR, and IR spectroscopy to confirm the structure and purity.
  • Typical LCMS retention times and mass-to-charge ratios (m/z) are consistent with the expected molecular weight and structure.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Amidoxime formation Hydroxylamine hydrochloride + nitrile Ethanol, water Reflux Several hours Precursor for oxadiazole ring
Oxadiazole ring cyclization Amidoxime + acyl chloride or activated acid + EDCI/HOBt Dioxane, acetonitrile RT then reflux (80-150°C) 2-18 hours Nitrogen atmosphere, base present
Microwave-assisted cyclization Amidoxime + acyl chloride + NH4F/Al2O3 or K2CO3 Minimal solvent Microwave irradiation Minutes to 1 hour Higher yield, eco-friendly
Benzofuran coupling Benzofuran acid derivative + amidoxime/oxadiazole Dioxane, THF RT to reflux Several hours Carbodiimide coupling reagents
Piperidine coupling Oxadiazole-benzofuran + 1-Boc-piperidine derivative THF, DCM RT to reflux Several hours Base-promoted, followed by deprotection
Hydrochloride salt formation HCl gas or HCl solution Suitable solvent RT Short time Improves stability and isolation
Purification Flash chromatography, crystallization DCM/MeOH or other Ambient Until pure Confirmed by LCMS, NMR, IR

Research Findings and Notes

  • The use of carbodiimide coupling reagents such as EDCI and HOBt is well-established for efficient amide bond formation in this synthesis.
  • The reaction conditions are mild enough to preserve sensitive functional groups like benzofuran.
  • Microwave-assisted methods significantly improve synthetic efficiency and reduce environmental impact.
  • Purification techniques are standard but critical due to the complexity of the molecule.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

  • Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents are introduced into the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

  • Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.

Major Products Formed

The products formed from these reactions vary based on the reaction conditions and reagents used. They typically include derivatives with altered functional groups or additional substituents.

Scientific Research Applications

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride finds applications in multiple scientific domains:

  • Chemistry: It is utilized as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

  • Biology: The compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Research investigates its potential as a pharmaceutical agent, focusing on its efficacy and mechanism of action against specific diseases.

  • Industry: The compound can serve as a building block for the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. This interaction can result in:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways within cells.

  • Receptor Binding: It can bind to cellular receptors, altering signal transduction pathways and cellular responses.

  • Gene Expression Modulation: The compound might influence the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Bromophenyl () and nitro-furyl () substituents introduce electron-withdrawing groups, altering reactivity and binding interactions.
  • Salt Forms : All compounds are hydrochloride salts, improving solubility for pharmacological testing.

Biological Activity

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole; hydrochloride
  • Molecular Formula : C15H15N3O2·HCl
  • Molar Mass : 285.76 g/mol

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. The presence of the benzofuran ring in this compound enhances its biological efficacy.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A431 (human epidermoid carcinoma)<10
U251 (human glioblastoma)<15
HT29 (human colorectal carcinoma)<20

In a study focusing on structure-activity relationships (SAR), it was found that modifications to the piperidine and oxadiazole components can lead to enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that the compound's efficacy may be influenced by the presence of specific functional groups within its structure.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with cellular targets may involve:

  • Inhibition of Key Enzymes : The oxadiazole ring may interact with enzymes involved in cancer cell proliferation.
  • Disruption of Membrane Integrity : Its antimicrobial activity could be attributed to disruption of bacterial cell membranes.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound. For instance:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of oxadiazoles showed potent activity against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Assessment : Another research highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-[5-(1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride?

Methodological Answer :

  • Key Steps :
    • Oxadiazole Ring Formation : React 1-benzofuran-2-carboxylic acid with amidoxime derivatives under microwave-assisted conditions to form the 1,2,4-oxadiazole core. Use coupling agents like EDCI/HOBt in DMF for activation .
    • Piperidine Conjugation : Introduce the piperidine moiety via nucleophilic substitution or reductive amination. For example, react the oxadiazole intermediate with Boc-protected piperidine, followed by HCl-mediated deprotection to yield the hydrochloride salt .
    • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC .

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer :

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v). Monitor UV absorption at 254 nm .
    • NMR Spectroscopy : Assign peaks for benzofuran protons (δ 7.2–7.8 ppm), oxadiazole (δ 8.1–8.3 ppm), and piperidine (δ 2.5–3.5 ppm). Confirm HCl salt formation via downfield shifts in NH protons .
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 316.3 (calculated for C₁₆H₁₄N₃O₂⁺) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields for the oxadiazole-piperidine coupling step?

Methodological Answer :

  • Strategies :
    • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency. For example, CuI in DMF at 80°C increased yields by 15% in analogous oxadiazole-piperidine systems .
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene/THF. DMF enhances solubility of intermediates but may require post-reaction dialysis .
    • Time-Temperature Profiling : Use microwave irradiation (100–120°C, 30 min) to reduce reaction time from 12 h to 2 h while maintaining >90% yield .

Q. Q4. How to resolve contradictions between spectroscopic data and bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer :

  • Troubleshooting Workflow :
    • Impurity Analysis : Use LC-MS to detect by-products (e.g., dehydrohalogenated analogs). Adjust purification protocols (e.g., switch from silica gel to reverse-phase HPLC) .
    • Conformational Studies : Perform molecular docking to assess if stereochemical impurities (e.g., piperidine chair vs. boat conformers) affect target binding. Reference PubChem CID 119032101 for analogous systems .
    • Bioassay Validation : Repeat assays with rigorously purified batches. Compare IC₅₀ values across ≥3 independent trials to rule out batch variability .

Q. Q5. What are the best practices for handling stability issues during long-term storage?

Methodological Answer :

  • Protocols :
    • Storage Conditions : Store at –20°C in airtight, light-resistant vials under argon. Desiccate with silica gel to prevent HCl salt hydrolysis .
    • Stability Monitoring : Perform quarterly HPLC checks. A >5% increase in impurity peaks (e.g., benzofuran degradation at δ 7.0–7.5 ppm) warrants repurification .
    • Lyophilization : For aqueous stock solutions, lyophilize and reconstitute in DMSO immediately before use to avoid pH-driven decomposition .

Q. Q6. How to address challenges in resolving stereochemical ambiguity in the piperidine moiety?

Methodological Answer :

  • Advanced Techniques :
    • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) to determine absolute configuration. Refer to PubChem’s InChIKey data for stereochemical descriptors .
    • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to separate enantiomers. Calibrate with known R/S standards .
    • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect chair-flipping kinetics in piperidine, which may mask stereochemical details at room temperature .

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